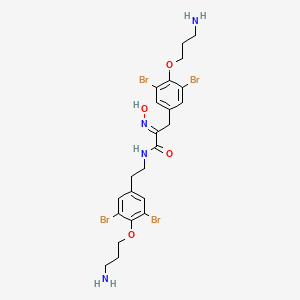![molecular formula C9H12O2 B14286505 6-Ethenyl-2-oxabicyclo[3.2.1]octan-3-one CAS No. 116524-63-1](/img/structure/B14286505.png)
6-Ethenyl-2-oxabicyclo[3.2.1]octan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethenyl-2-oxabicyclo[321]octan-3-one is a bicyclic compound characterized by its unique structure, which includes an oxabicyclo ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethenyl-2-oxabicyclo[3.2.1]octan-3-one typically involves the following steps:
Starting Material: The synthesis begins with 6-oxabicyclo[3.2.1]oct-3-en-7-one.
Lactone Ring Opening: The lactone ring of the starting material is opened using amines to form amides.
Reduction: The amides are then reduced with lithium aluminium hydride to produce amino alcohols.
Oxidation: Allylic oxidation of the amino alcohols with manganese dioxide yields the desired bicyclic ketones.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general synthetic route described above can be adapted for larger-scale production with appropriate modifications to reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
6-Ethenyl-2-oxabicyclo[3.2.1]octan-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide.
Reduction: Reduction reactions can be carried out using lithium aluminium hydride.
Substitution: The compound can undergo substitution reactions, particularly at the ethenyl group.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used for allylic oxidation.
Reduction: Lithium aluminium hydride is used for the reduction of amides to amino alcohols.
Substitution: Various nucleophiles can be used for substitution reactions at the ethenyl group.
Major Products Formed
The major products formed from these reactions include amino alcohols, substituted derivatives, and oxidized ketones.
Wissenschaftliche Forschungsanwendungen
6-Ethenyl-2-oxabicyclo[3.2.1]octan-3-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development.
Material Science: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-Ethenyl-2-oxabicyclo[3.2.1]octan-3-one involves its interaction with various molecular targets. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Substituted-6-azabicyclo[3.2.1]octan-3-one: This compound has a similar bicyclic structure but includes a nitrogen atom in place of the oxygen atom.
8-Isopropyl-6-oxabicyclo[3.2.1]octan-7-one: This compound shares the oxabicyclo ring system but has different substituents.
Uniqueness
6-Ethenyl-2-oxabicyclo[3.2.1]octan-3-one is unique due to its ethenyl group, which provides additional reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
116524-63-1 |
|---|---|
Molekularformel |
C9H12O2 |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
6-ethenyl-2-oxabicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C9H12O2/c1-2-6-3-8-4-7(6)5-9(10)11-8/h2,6-8H,1,3-5H2 |
InChI-Schlüssel |
UQZQJFIIVDSYGG-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1CC2CC1CC(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(2-Bromoacetamido)ethyl]phenyl dihydrogen phosphate](/img/structure/B14286428.png)

![1,1',1''-{[(Cyclopent-2-en-1-yl)methoxy]methanetriyl}tribenzene](/img/structure/B14286448.png)
![2-[(5-Nitrofuran-2-carbonyl)amino]ethyl furan-2-carboxylate](/img/structure/B14286461.png)



phenylsilane](/img/structure/B14286485.png)





